

A Technical Guide to the Thermodynamic Properties of 1-Iodo-2-Methylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodo-2-methylbutane**

Cat. No.: **B3029301**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylbutane is a halogenated alkane with applications in organic synthesis and as an intermediate in the production of various chemical compounds. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical reactions. This guide provides a summary of available thermodynamic data for **1-iodo-2-methylbutane**, details the experimental methodologies for determining these properties, and offers insights into the expected thermodynamic behavior based on its molecular structure.

Core Thermodynamic Properties

Quantitative data for the thermodynamic properties of **1-iodo-2-methylbutane** are sparse in the scientific literature. Much of the available information is derived from estimations and computational models rather than direct experimental measurement. This section presents a compilation of available data, including experimentally determined values and calculated estimates.

Physical and Thermodynamic Data Summary

Property	Value	Unit	Source and Method
Molecular Formula	C ₅ H ₁₁ I	-	
Molecular Weight	198.05	g/mol	
Boiling Point	148	°C	[1] [2]
Density	1.53	g/cm ³	[1]
Refractive Index	1.4940-1.4980	-	[1]
Flash Point	42	°C	[1]
Enthalpy of Vaporization (Δ _{avap} H°)	39.8	kJ/mol	[3] (Experimental)
Standard Gibbs Free Energy of Formation (Δ _f G°)	46.90	kJ/mol	[4] (Joback Calculated Property)
Ideal Gas Heat Capacity (C _{p,gas})	Calculated	J/(mol·K)	[4] (Joback Calculated Property)
Enthalpy of Formation (Gas, Δ _f H° _{gas})	Calculated	kJ/mol	[4] (Joback Calculated Property)

Note: It is critical to distinguish between experimentally determined values and those derived from computational methods, as the latter carry a higher degree of uncertainty. For instance, the enthalpy of vaporization has been experimentally determined[\[3\]](#), while the Gibbs free energy of formation is a calculated value[\[4\]](#).

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the methodologies commonly employed for measuring key thermodynamic parameters of liquid organic compounds like **1-iodo-2-methylbutane**.

Calorimetry for Enthalpy of Formation and Heat Capacity

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, which are fundamental to determining the enthalpy of formation and heat capacity.

a) Adiabatic Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of formation of an organic compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

- Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
- Apparatus: The core of the apparatus is a high-pressure stainless steel bomb, a surrounding water-filled container (calorimeter), a stirrer, a thermometer with high resolution, and an ignition system. The entire setup is often placed in an insulating jacket to minimize heat exchange with the surroundings.
- Procedure:
 - A weighed sample of **1-iodo-2-methylbutane** is placed in a crucible inside the bomb.
 - A small amount of water is added to the bomb to ensure that the combustion products of iodine (e.g., HI) are in their standard state (aqueous solution).
 - The bomb is sealed and pressurized with pure oxygen.
 - The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is recorded after thermal equilibrium is reached.
 - The sample is ignited via an electrical fuse.

- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter is determined separately by combusting a substance with a known enthalpy of combustion, such as benzoic acid.
- Data Analysis: The heat of combustion at constant volume (ΔU_{comb}) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then corrected to the standard enthalpy of combustion at constant pressure (ΔH_{comb}) using the ideal gas law. The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and H_2O).

b) Adiabatic Calorimetry (for Heat Capacity)

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.

- Principle: A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured under conditions where no heat is lost to the surroundings.
- Apparatus: The sample is contained in a vessel surrounded by an adiabatic shield. The temperature of the shield is continuously adjusted to match the temperature of the sample, thereby preventing any heat transfer. A heater provides a measured amount of electrical energy to the sample, and a high-precision thermometer measures the temperature change.
- Procedure:
 - A known mass of purified **1-iodo-2-methylbutane** is placed in the calorimeter vessel.
 - The system is cooled to the starting temperature.
 - A measured amount of electrical energy (heat) is supplied to the sample, and the temperature is recorded until it stabilizes.
 - The process is repeated over the desired temperature range to obtain a series of heat capacity values.

- Data Analysis: The heat capacity (C_p) is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the measured temperature change (ΔT): $C_p = Q / (m * \Delta T)$.



[Click to download full resolution via product page](#)

Figure 1. Experimental workflows for determining enthalpy of formation and heat capacity.

Vapor Pressure Measurement

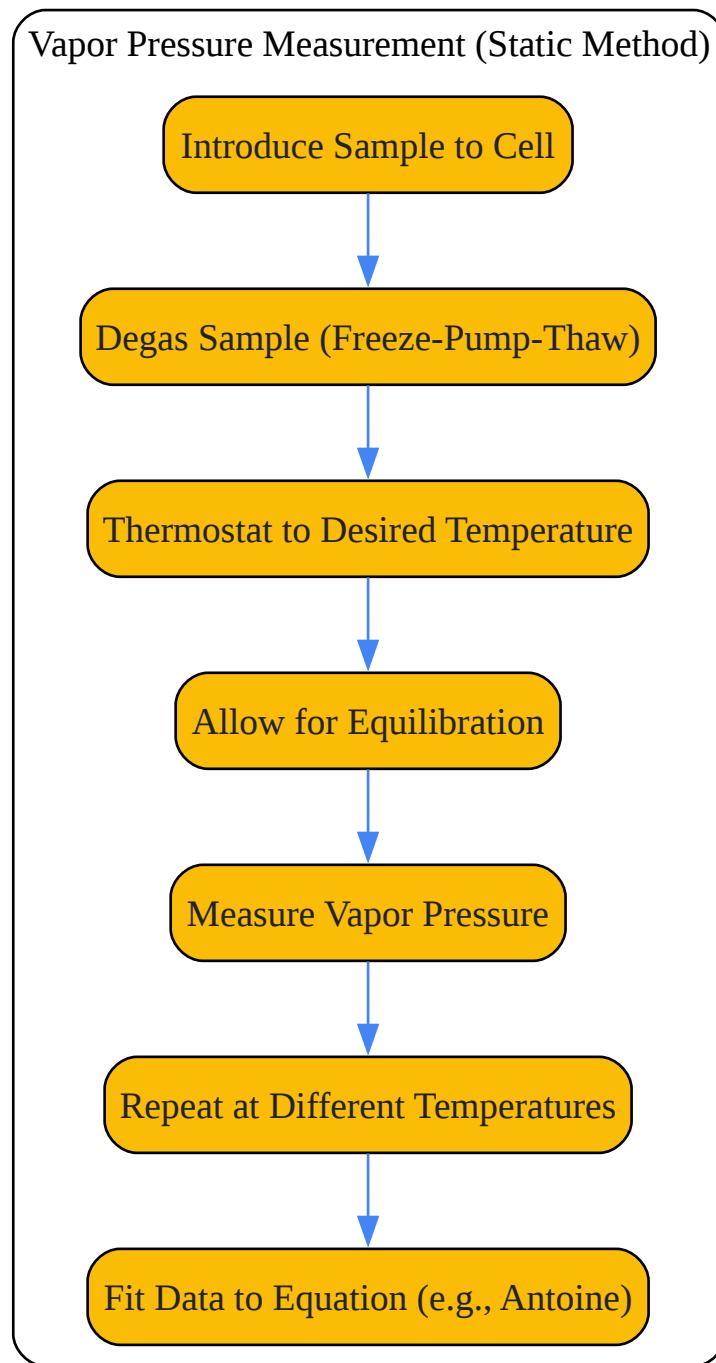
Vapor pressure is a fundamental thermodynamic property that indicates the volatility of a substance. It is essential for distillation calculations, safety assessments, and understanding phase equilibria.

Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid.

- Principle: The liquid sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.
- Apparatus: A sample cell connected to a vacuum line and a high-precision pressure transducer (e.g., a capacitance diaphragm gauge). The sample cell is placed in a thermostat to maintain a constant temperature.
- Procedure:
 - A small amount of **1-iodo-2-methylbutane** is introduced into the sample cell.
 - The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.
 - The sample cell is brought to the desired temperature in the thermostat.
 - Once thermal and phase equilibrium is reached, the vapor pressure is recorded from the pressure transducer.
 - Measurements are repeated at various temperatures to obtain the vapor pressure curve.
- Data Analysis: The experimental vapor pressure data as a function of temperature can be fitted to a semi-empirical equation, such as the Antoine or Clausius-Clapeyron equation, to

allow for interpolation and extrapolation. The enthalpy of vaporization can also be derived from the slope of a plot of $\ln(P)$ versus $1/T$.



[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for vapor pressure determination using the static method.

Conclusion

While a comprehensive set of experimentally determined thermodynamic properties for **1-iodo-2-methylbutane** is not readily available in the public domain, this guide outlines the standard and rigorous experimental methodologies required for their determination. For researchers and professionals in drug development and chemical synthesis, understanding these protocols is essential for critically evaluating existing data, planning new experiments, and accurately modeling processes involving this compound. The provided data, though limited, serves as a starting point for such endeavors, and the detailed experimental workflows offer a clear path for acquiring more precise and comprehensive thermodynamic information. Further experimental work is necessary to fully characterize the thermodynamic properties of **1-iodo-2-methylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. learnable.education [learnable.education]
- 4. Vapor pressure - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of 1-Iodo-2-Methylbutane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029301#thermodynamic-properties-of-1-iodo-2-methylbutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com